4-Methyl-2-(trifluoromethyl)thiazole
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Overview
Description
4-Methyl-2-(trifluoromethyl)thiazole is a heterocyclic organic compound featuring a five-membered ring structure that includes sulfur and nitrogen atoms. This compound is part of the thiazole family, known for its diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(trifluoromethyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-bromo-4-methylthiazole with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the same basic synthetic route but is optimized for large-scale production with considerations for cost, safety, and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(trifluoromethyl)thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(trifluoromethyl)thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its role in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(trifluoromethyl)thiazole involves its interaction with specific molecular targets and pathways. For instance, it can bind to enzymes or receptors, altering their activity and leading to various biological effects. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively and interact with intracellular targets .
Comparison with Similar Compounds
- 2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid
- 4-Methyl-2-(trifluoromethyl)phenylthiazole
- 2,4-Disubstituted thiazoles
Comparison: 4-Methyl-2-(trifluoromethyl)thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiazole derivatives, it exhibits higher stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C5H4F3NS |
---|---|
Molecular Weight |
167.15 g/mol |
IUPAC Name |
4-methyl-2-(trifluoromethyl)-1,3-thiazole |
InChI |
InChI=1S/C5H4F3NS/c1-3-2-10-4(9-3)5(6,7)8/h2H,1H3 |
InChI Key |
LVEMMYKHPXAZQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)C(F)(F)F |
Origin of Product |
United States |
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